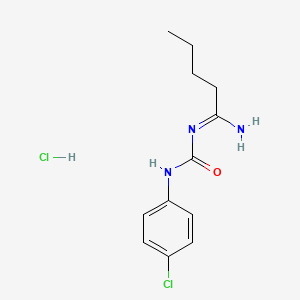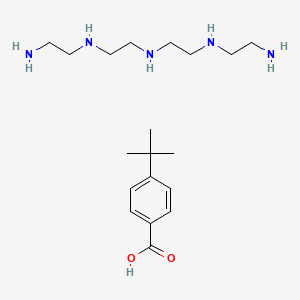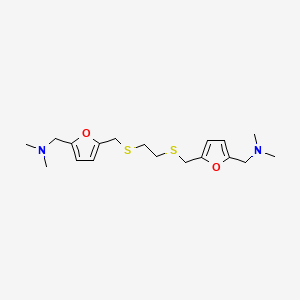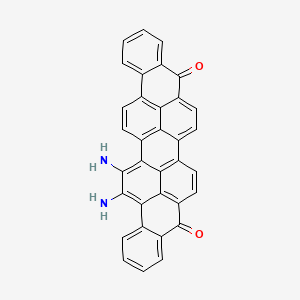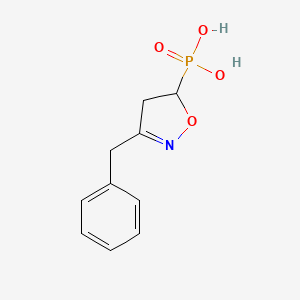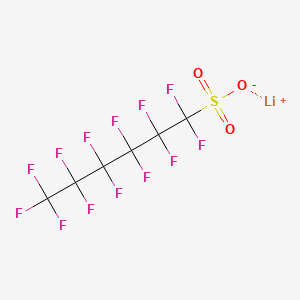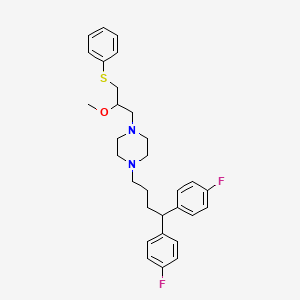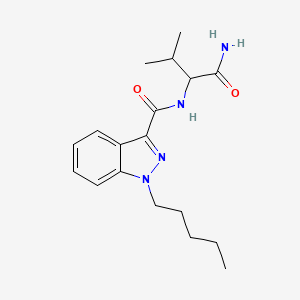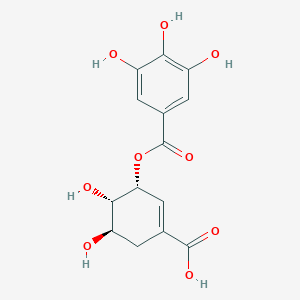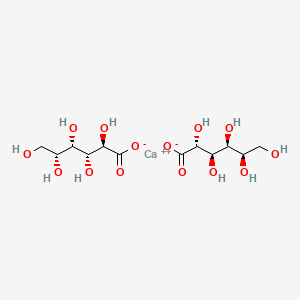
N'-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide is a chemical compound with the molecular formula C₁₂H₂₆N₃O₂P and a molecular weight of 275.331 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group, a dimethylamino group, and a morpholinylphosphonic diamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide typically involves the reaction of cyclohexylamine with dimethylamine and morpholine in the presence of a phosphonic acid derivative. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Common solvents like dichloromethane or toluene.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid to promote the reaction.
Industrial Production Methods
In industrial settings, the production of N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonic diamides.
Wissenschaftliche Forschungsanwendungen
N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide can be compared with other similar compounds, such as:
N,N-Dimethyl-P-morpholinylphosphonic diamide: Lacks the cyclohexyl group, resulting in different chemical properties.
Cyclohexyl-P-morpholinylphosphonic diamide: Lacks the dimethylamino group, affecting its reactivity and applications.
N,N-Dimethyl-P-4-morpholinylphosphonic diamide: Similar structure but without the cyclohexyl group, leading to variations in its chemical behavior.
The uniqueness of N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide lies in its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
117112-24-0 |
|---|---|
Molekularformel |
C12H26N3O2P |
Molekulargewicht |
275.33 g/mol |
IUPAC-Name |
N-[dimethylamino(morpholin-4-yl)phosphoryl]cyclohexanamine |
InChI |
InChI=1S/C12H26N3O2P/c1-14(2)18(16,15-8-10-17-11-9-15)13-12-6-4-3-5-7-12/h12H,3-11H2,1-2H3,(H,13,16) |
InChI-Schlüssel |
XQBQZAZUWVHYQB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P(=O)(NC1CCCCC1)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



